molecular formula C17H14Br2O2 B4931626 13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene

13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene

Cat. No.: B4931626
M. Wt: 410.1 g/mol
InChI Key: KWNMJZXADQGJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene is a complex organic compound characterized by its unique tetracyclic structure. This compound contains multiple bromine atoms and oxygen atoms, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene typically involves the bromination of specific precursor molecules. One common method involves the use of dibromination reactions, where alkenes or alkynes are treated with brominating agents such as DMSO and oxalyl bromide . This method offers mild conditions, low cost, and short reaction times, providing dibromides in excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using efficient brominating reagents. The use of room-temperature ionic liquids as solvents can enhance the stereoselectivity and yield of the bromination reactions . Additionally, solid reagents like tetrapropylammonium nonabromide can be employed for rapid and selective bromination .

Chemical Reactions Analysis

Types of Reactions

13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DMSO, oxalyl bromide, Selectfluor, and potassium bromide. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bromohydrins, while substitution reactions can produce various brominated derivatives .

Scientific Research Applications

13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene involves its interaction with molecular targets through its bromine and oxygen atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene lies in its specific arrangement of bromine and oxygen atoms within its tetracyclic structure.

Properties

IUPAC Name

13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Br2O2/c1-8-3-4-14-15(17-11(8)5-9(2)20-17)12-6-10(18)7-13(19)16(12)21-14/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNMJZXADQGJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C3=C(O2)C(=CC(=C3)Br)Br)C4=C1C=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.